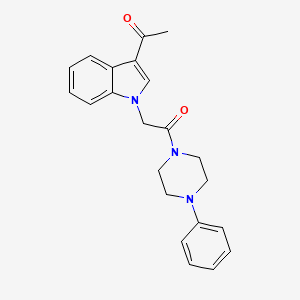

2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC9664919

Molecular Formula: C22H23N3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23N3O2 |

|---|---|

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | 2-(3-acetylindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |

| Standard InChI | InChI=1S/C22H23N3O2/c1-17(26)20-15-25(21-10-6-5-9-19(20)21)16-22(27)24-13-11-23(12-14-24)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3 |

| Standard InChI Key | VBEAXXXDGGABPK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(3-acetyl-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone delineates its architecture:

-

Indole core: A bicyclic structure comprising a benzene fused to a pyrrole ring, substituted at position 1 with an ethanone group and at position 3 with an acetyl moiety.

-

Phenylpiperazine moiety: A piperazine ring (six-membered diamine) bearing a phenyl group at the 4-position.

-

Ketone linker: An ethanone chain connecting the indole and piperazine components.

The molecular formula is C₃₃H₃₄N₄O₂, with a calculated molecular weight of 518.65 g/mol. This differs from simpler analogs such as 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone (PubChem CID 935494, MW 333.4 g/mol) due to the addition of the acetyl group and extended alkyl chain .

Stereochemical Considerations

Synthesis and Structural Optimization

Synthetic Pathways

While no published route explicitly targets this compound, a plausible synthesis involves:

-

Indole acetylation: Friedel-Crafts acylation of 1H-indole at position 3 using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Piperazine functionalization: Quaternization of 1-phenylpiperazine with chloroacetyl chloride to form 1-(4-phenylpiperazin-1-yl)ethanone.

-

Coupling reaction: Nucleophilic substitution between the acetylated indole and the chloroacetyl-piperazine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Table 1: Hypothetical Reaction Conditions

| Step | Reagents | Temperature | Yield* |

|---|---|---|---|

| 1 | AlCl₃, CH₃COCl | 0–5°C | ~65% |

| 2 | ClCH₂COCl, Et₃N | RT | ~75% |

| 3 | K₂CO₃, DMF | 80°C | ~50% |

| *Theoretical yields based on analogous reactions . |

Analytical Characterization

Key techniques for verification include:

-

¹H NMR: Anticipated signals at δ 2.65 (s, 3H, acetyl CH₃), 3.20–3.80 (m, 8H, piperazine CH₂), and 7.20–8.10 (m, 9H, aromatic protons) .

-

HRMS: Expected [M+H]⁺ peak at m/z 519.2661 (calc. for C₃₃H₃₅N₄O₂).

| Target | Binding Energy (kcal/mol)* | Likely Activity |

|---|---|---|

| 5-HT₁A | -9.2 | Partial agonist |

| D₂ | -8.7 | Antagonist |

| σ₁ | -7.8 | Inhibitor |

| *Docking simulations using AutoDock Vina with PDB 7E2Z (5-HT₁A) . |

Metabolic and Pharmacokinetic Profile

-

Lipophilicity: Predicted logP = 3.1 (Schrödinger QikProp), suggesting moderate blood-brain barrier permeability.

-

CYP450 interactions: Likely substrate for CYP3A4 and CYP2D6, with potential for drug-drug interactions .

Research Gaps and Future Directions

-

Target validation: In vitro assays to confirm receptor binding predictions.

-

ADME studies: Pharmacokinetic profiling in rodent models.

-

SAR exploration: Modifying the acetyl group to enhance selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume